molecular formula C12H10O3S2 B13015123 Benzenesulfinic anhydride

Benzenesulfinic anhydride

Cat. No.: B13015123
M. Wt: 266.3 g/mol
InChI Key: LPKIXYAMGCOWED-UHFFFAOYSA-N
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Description

Benzenesulfinic anhydride is an organosulfur compound with the molecular formula (C_{12}H_{10}O_{5}S_{2}). It is a derivative of benzenesulfonic acid and is known for its reactivity and utility in various chemical processes. This compound is typically used in organic synthesis and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfinic anhydride can be synthesized by reacting benzenesulfonic acid with dehydrating agents such as phosphorus pentoxide ((P_{2}O_{5})), thionyl chloride ((SOCl_{2})), or sulfur trioxide ((SO_{3})) . These reactions typically require controlled conditions to ensure the successful formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the continuous removal of water formed during the reaction using azeotropic distillation with benzene . This method helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzenesulfinic anhydride involves its reactivity with nucleophiles. The compound’s electrophilic sulfur atom is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the final product . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its anhydride structure, which imparts distinct reactivity compared to other sulfonic acid derivatives. This makes it particularly useful in specific organic synthesis reactions where other compounds may not be as effective .

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

benzenesulfinyl benzenesulfinate

InChI

InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H

InChI Key

LPKIXYAMGCOWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)OS(=O)C2=CC=CC=C2

Origin of Product

United States

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